N-(4-methylbenzyl)-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine
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Overview
Description
6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a sulfonyl groupCommon reagents used in these reactions include sulfonyl chlorides, pyridazine derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl-containing compounds: Molecules featuring sulfonyl groups attached to various cores.
Pyridazine derivatives: Compounds with pyridazine cores but different functional groups.
Uniqueness
6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]-N-[(4-METHYLPHENYL)METHYL]PYRIDAZIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C23H26N4O2S/c1-17-5-8-19(9-6-17)16-24-23-12-11-21(25-26-23)20-10-7-18(2)22(15-20)30(28,29)27-13-3-4-14-27/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,24,26) |
InChI Key |
JBLGWTCUIYPVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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